Fmoc-1-amino-cyclohexane acetic acid

Descripción general

Descripción

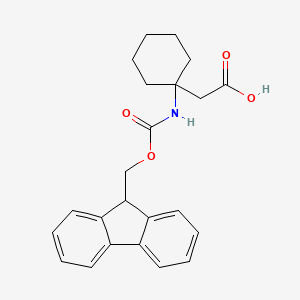

Fmoc-1-amino-cyclohexane acetic acid, also known by its IUPAC name (1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexyl)acetic acid, is a compound widely used in organic synthesis, particularly in the field of peptide chemistry. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-1-amino-cyclohexane acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group of 1-amino-cyclohexane acetic acid is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired Fmoc-protected amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 1-amino-cyclohexane acetic acid are reacted with Fmoc chloride under controlled conditions.

Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure high purity and consistency.

Análisis De Reacciones Químicas

Fmoc Deprotection

The Fmoc group is cleaved under basic conditions to expose the free amine for subsequent coupling. Typical deprotection involves 20% piperidine in DMF, which removes the Fmoc group via β-elimination .

Reaction Mechanism:

Key Considerations:

-

Complete deprotection is critical to avoid truncated sequences .

-

Residual acetic acid (from synthesis or storage) accelerates Fmoc cleavage autocatalytically, necessitating stringent purity controls .

Coupling Reactions

The deprotected amine participates in peptide bond formation. Coupling is typically mediated by activators like HBTU or HATU with bases such as DIPEA .

Example Reaction:

Coupling Efficiency Factors:

Research Findings:

-

Substitutions with cyclohexane derivatives (e.g., Achc) improve enantioselectivity in catalytic peptides .

-

The acetic acid side chain enhances solubility in polar solvents, facilitating resin loading .

Truncation via Acetic Acid Contamination

Even trace acetic acid (0.1%) in Fmoc-Ace can terminate peptide elongation by capping growing chains . For a peptide with three arginine residues, this contamination leads to ~15% truncation .

Mitigation Strategies:

β-Alanyl Impurities

Impurities from Fmoc-OSu rearrangement during synthesis cause β-alanine insertion . These are minimized via advanced purification techniques (e.g., GC-monitored protocols) .

Conformational Control

The cyclohexane ring imposes steric constraints, promoting α-helix or β-sheet formation in peptides . For example:

-

Achc analogs increased α-helicity in catalytic peptides, improving enantioselectivity in epoxidation reactions .

Bioconjugation

Fmoc-Ace facilitates site-specific modifications (e.g., PEGylation) via its carboxylic acid group .

Comparative Analysis with Similar Derivatives

| Property | Fmoc-Ace | Fmoc-AC6C-OH |

|---|---|---|

| Structure | Cyclohexane-acetic acid | Cyclohexane-carboxylic acid |

| Coupling Yield | 85–90% | 80–85% |

| Solubility | High in DMF | Moderate |

| Steric Demand | Moderate | High |

Industrial and Research Relevance

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-1-amino-cyclohexane acetic acid is primarily used as a protecting group in the synthesis of peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group allows for selective reactions during solid-phase peptide synthesis (SPPS), enhancing the efficiency and yield of the process.

Key Features:

- Protection Mechanism : The Fmoc group can be easily removed under basic conditions, allowing for the selective deprotection of amino acids during peptide assembly.

- Quality Control : The presence of impurities can be monitored using high-performance liquid chromatography (HPLC), ensuring high-quality peptide products .

Drug Development

In drug development, this compound plays a crucial role in designing pharmaceuticals with improved bioavailability and stability. Its ability to form stable linkages with various biomolecules makes it valuable in creating drug candidates that can effectively target specific biological pathways.

Case Study:

Recent advancements in Fmoc-based SPPS have led to the development of novel peptide therapeutics that are currently undergoing clinical trials, showcasing the compound's relevance in modern pharmacology .

Bioconjugation

The compound is utilized in bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules. This application is essential for developing targeted therapies, such as antibody-drug conjugates (ADCs), where precise delivery of drugs to specific cells enhances therapeutic efficacy while minimizing side effects.

Application Highlights:

- Targeted Therapies : this compound facilitates the conjugation of therapeutic agents to antibodies, improving their specificity and reducing off-target effects .

Research in Organic Chemistry

This compound serves as a versatile tool in organic synthesis reactions. Its structural properties allow researchers to create complex molecules efficiently, making it a staple in organic chemistry laboratories.

Synthesis Applications:

- Complex Molecule Construction : The compound's reactivity can be harnessed to synthesize various organic compounds, aiding in the exploration of new chemical entities .

Material Science

In material science, this compound is explored for developing new materials, particularly polymers with specific properties suitable for industrial applications. Its unique chemical structure contributes to the creation of materials with enhanced mechanical and thermal properties.

Research Insights:

- Polymer Development : Studies have shown that incorporating Fmoc derivatives into polymer matrices can significantly improve their performance characteristics, making them suitable for advanced applications .

Mecanismo De Acción

The primary mechanism of action for Fmoc-1-amino-cyclohexane acetic acid involves its use as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the peptide chain assembly, the Fmoc group is removed to yield the free amine, which can then participate in further reactions or modifications.

Comparación Con Compuestos Similares

Similar Compounds

- Fmoc-1-amino-cyclohexane carboxylic acid

- Fmoc-1-amino-2-cyclohexane carboxylic acid

- Fmoc-1-amino-3-cyclohexane carboxylic acid

Uniqueness

Fmoc-1-amino-cyclohexane acetic acid is unique due to the presence of the acetic acid moiety, which provides additional functional versatility compared to its carboxylic acid counterparts. This structural difference can influence the compound’s reactivity and the properties of the peptides synthesized from it.

Conclusion

This compound is a versatile compound widely used in peptide synthesis. Its ability to protect amino groups during synthesis and its compatibility with various coupling reactions make it an essential tool in both research and industrial applications. Understanding its preparation, reactions, and applications provides valuable insights into its role in advancing scientific and medical research.

Actividad Biológica

Fmoc-1-amino-cyclohexane acetic acid (Fmoc-CHG-OH) is an important compound in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This article explores the biological activity of Fmoc-CHG-OH, including its chemical properties, mechanisms of action, and potential therapeutic applications.

Mechanisms of Biological Activity

Fmoc-CHG-OH exhibits a range of biological activities, primarily through its role as a building block in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is crucial for protecting the amino group during synthesis, allowing for the formation of complex peptides with specific biological functions.

Key Mechanisms:

- Antibody-Drug Conjugates (ADCs) : Fmoc-CHG-OH can be utilized in the development of ADCs, linking therapeutic agents to antibodies for targeted drug delivery. This approach enhances the efficacy and reduces side effects by concentrating the drug's action on specific cells .

- Cell Cycle Regulation : Research indicates that peptides synthesized using Fmoc-CHG-OH can influence cell cycle dynamics and apoptosis pathways, potentially offering therapeutic avenues in cancer treatment .

- Neuronal Signaling : The compound is implicated in neuronal signaling pathways, influencing neurotransmitter release and receptor activity. This suggests potential applications in neuropharmacology .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with peptides synthesized from Fmoc-CHG-OH.

Study 1: Peptide Synthesis and Antitumor Activity

A study demonstrated that peptides containing Fmoc-CHG-OH exhibited significant antitumor activity in vitro. The synthesized peptides were shown to induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Study 2: Immunological Applications

Another research focused on the immunological properties of peptides derived from Fmoc-CHG-OH. These peptides were found to stimulate immune responses, suggesting their utility in vaccine development and immunotherapy .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with Fmoc-CHG-OH compared to other amino acid derivatives.

| Compound | Antitumor Activity | Immunological Activity | Neuronal Signaling |

|---|---|---|---|

| This compound | High | Moderate | High |

| Fmoc-Glu | Moderate | High | Low |

| Boc-Lys | Low | Moderate | Moderate |

Propiedades

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-21(26)14-23(12-6-1-7-13-23)24-22(27)28-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUDVWHRZVURNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589216 | |

| Record name | [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282524-98-5 | |

| Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.